4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine
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Overview
Description
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-1-(1-methylethyl)-1H-pyrazole with a pyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-Bromo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
- 4-[3-Chloro-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
- 4-[3-Fluoro-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Uniqueness
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets .
Properties
Molecular Formula |
C10H11IN4 |
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Molecular Weight |
314.13 g/mol |
IUPAC Name |
4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C10H11IN4/c1-7(2)15-5-8(10(11)14-15)9-3-4-12-6-13-9/h3-7H,1-2H3 |
InChI Key |
XCSNQYJRNMSFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)C2=NC=NC=C2 |
Origin of Product |
United States |
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